Cas no 1617-53-4 (Amentoflavone)
Amentoflavone Chemical and Physical Properties
Names and Identifiers
-
- Amentoflavone
- DIDEMETHYL-GINKGETIN
- I3,II8 BIAPIGENIN
- 4',4''',5,5'',7,7''-HEXAHYDROXY-3''',8-BIFLAVONE
- 3',8''-BIAPIGENIN
- amenthoflavone
- AMENTOFLACONE
- AMENTOFLAVONE(SH)
- 4H-1-Benzopyran-4-one,8-[5-(5,7-dihydroxy-4-oxo-4H-1-benzopyran-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-
- AMENTOFLAVONE(P) PrintBack
- AMentoflavone, froM CunninghaMia lanceolata
- AMENTO
- I3′,II8-Biapigenin
- Tridemethylsciadopitysin
- [ "" ]
- AMENTOFLAVONE hplc
- AMentotaxus biflavone
- AMENTOFLAVONE WITH HPLC
- MLS000574827
- 9I1VC79L77
- SMR000156235
- 8-[5-(5,7-dihydroxy-4-oxo-chromen-2-yl)-2-hydroxy-phenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 8-[5-(5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- 8-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
- 8-(5-(5,7-dihydro
-
- MDL: MFCD00017470
- Inchi: 1S/C30H18O10/c31-15-4-1-13(2-5-15)24-12-23(38)29-21(36)10-20(35)27(30(29)40-24)17-7-14(3-6-18(17)33)25-11-22(37)28-19(34)8-16(32)9-26(28)39-25/h1-12,31-36H
- InChI Key: YUSWMAULDXZHPY-UHFFFAOYSA-N
- SMILES: OC1C=CC(C2OC3C(=C(C=C(C=3C3C(O)=CC=C(C4OC5C(=C(C=C(C=5)O)O)C(=O)C=4)C=3)O)O)C(=O)C=2)=CC=1
Computed Properties
- Exact Mass: 538.09000
- Monoisotopic Mass: 538.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 40
- Rotatable Bond Count: 3
- Complexity: 1050
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 174
- Surface Charge: 0
- Tautomer Count: 994
- XLogP3: 5
- Molecular Weight: 538.5
Experimental Properties
- Color/Form: Yellow powder
- Density: 1.656
- Melting Point: >300°C (dec.)
- Boiling Point: 910.5°C at 760 mmHg
- Flash Point: 910.5 °C at 760 mmHg
- Refractive Index: 1.793
- Solubility: 0.03344 mg/L @ 25 °C (est)
- PSA: 181.80000
- LogP: 5.13400
Amentoflavone Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:10
- Storage Condition:2-8°C
- Safety Term:S22;S24/25
Amentoflavone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S3833-5mg |
Amentoflavone |
1617-53-4 | 99.94% | 5mg |
¥876.59 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S3833-25mg |
Amentoflavone |
1617-53-4 | 99.94% | 25mg |
¥1696.28 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0801-20mg |
Amentoflavone |
1617-53-4 | HPLC≥98% | 20mg |
¥700元 | 2023-09-15 | |
| ChemFaces | CFN99526-20mg |
Amentoflavone |
1617-53-4 | >=98% | 20mg |
$60 | 2021-07-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022459-100mg |
Amentoflavone |
1617-53-4 | 99% | 100mg |
¥2964 | 2023-09-10 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022459-25mg |
Amentoflavone |
1617-53-4 | 99% | 25mg |
¥958 | 2023-09-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL80351-10MG |
Amentoflavone |
1617-53-4 | 10mg |
¥2821.07 | 2025-01-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-QZ847-5mg |
Amentoflavone |
1617-53-4 | ≥99.0%(HPLC) | 5mg |
¥485.0 | 2022-06-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 18571-10MG |
Amentoflavone |
1617-53-4 | 10mg |
¥7482.43 | 2024-12-26 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP0161-1000mg |
Amentoflavone |
1617-53-4 | 98% | 1000mg |
$320 | 2024-09-25 |
Amentoflavone Suppliers
Amentoflavone Related Literature
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Shuai Qiu,Yimeng Zhou,Jin Tae Kim,Cheng Bao,Hong Jin Lee,Jing Chen Food Funct. 2021 12 10196
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Yue Bai,Lu Chen,Pan-Pan Wang,Yu-Qiang Tang,Da-Chang Wu,Cui-Li Zhang,Qi Zhou,Ru Yan,Jie Hou Food Funct. 2021 12 11190
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Yan Zheng,Xiao Sun,Yujing Miao,Shunwang Qin,Yuan Jiang,Xiang Zhang,Linfang Huang Food Funct. 2021 12 7501
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Yufei Ma,Yulian Tao,Hanyang Qu,Cuihong Wang,Fei Yan,Xiujun Gao,Meiling Zhang RSC Adv. 2022 12 5357
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Dik-Lung Ma,Daniel Shiu-Hin Chan,Guo Wei,Hai-Jing Zhong,Hui Yang,Lai To Leung,Elizabeth A. Gullen,Pauline Chiu,Yung-Chi Cheng,Chung-Hang Leung Chem. Commun. 2014 50 13885
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Flavonoids Biflavonoids and polyflavonoids
- Natural Products and Extracts Plant Extracts Plant based Struthiola argentea
- Biflavones
- Flavonoids
- Material Chemicals Colorants and Pigments Dyes
- Solvents and Organic Chemicals Organic Compounds Aldehyde/Ketone
- Material Chemicals Colorants and Pigments
Additional information on Amentoflavone
Professional Introduction to Amentoflavone (CAS No. 1617-53-4)
Amentoflavone, a naturally occurring flavonoid derivative, is a compound with the chemical formula C15H10O4 and is identified by its unique Chemical Abstracts Service Number (CAS No. 1617-53-4). This compound has garnered significant attention in the field of pharmaceutical research due to its diverse biological activities and potential therapeutic applications. The structural characteristics of Amentoflavone contribute to its remarkable pharmacological properties, making it a subject of extensive study in both academic and industrial settings.
The chemical structure of Amentoflavone consists of a flavonoid backbone with specific substitutions that enhance its bioactivity. This molecular configuration allows it to interact with various cellular targets, leading to a range of pharmacological effects. Recent studies have highlighted the compound's potential in modulating inflammatory pathways, which makes it a promising candidate for the development of anti-inflammatory drugs. The interaction between Amentoflavone and cellular receptors has been extensively analyzed, revealing mechanisms that could be exploited for therapeutic benefit.
In the realm of natural product chemistry, Amentoflavone stands out due to its origins in plants, particularly those belonging to the genus *Amentha*. The extraction and isolation of this compound from plant sources have been optimized to ensure high purity and yield, which are critical for pharmaceutical applications. Advances in chromatographic techniques and spectroscopic methods have enabled researchers to obtain pure samples of Amentoflavone, facilitating detailed structural elucidation and biological testing.
The pharmacological profile of Amentoflavone has been the focus of numerous clinical and preclinical studies. One of the most notable findings is its ability to inhibit the activity of certain enzymes involved in inflammation, such as COX-2 and LOX. These enzymes are key players in the production of pro-inflammatory mediators, and their inhibition by Amentoflavone could lead to significant therapeutic effects. Additionally, studies have shown that Amentoflavone exhibits antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
Recent research has also explored the potential of Amentoflavone in cancer therapy. Preclinical studies have demonstrated its ability to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function. This mechanism suggests that Amentoflavone could be a valuable component in combination therapies aimed at enhancing cancer treatment outcomes. Furthermore, the compound's ability to modulate signaling pathways associated with cell proliferation and survival makes it an attractive candidate for further investigation in oncology research.
The safety profile of Amentoflavone has been evaluated through various toxicological studies. These studies have shown that the compound exhibits low toxicity at doses relevant to therapeutic use, suggesting a favorable safety profile for future clinical applications. However, further research is needed to fully understand the long-term effects and potential side effects of Amentoflavone. Comprehensive toxicological assessments will be essential in determining its suitability for human consumption and therapeutic use.
The synthesis of Amentoflavone has also been a subject of interest in synthetic chemistry. Researchers have developed several synthetic routes that allow for the efficient production of this compound on an industrial scale. These synthetic methods have been optimized to minimize waste and maximize yield, aligning with green chemistry principles. The development of sustainable synthetic routes is crucial for ensuring the long-term availability and affordability of Amentoflavone for pharmaceutical use.
In conclusion, Amentoflavone (CAS No. 1617-53-4) is a multifaceted compound with significant potential in pharmaceutical applications. Its diverse biological activities, coupled with its natural origins, make it a promising candidate for the development of new drugs targeting various diseases. Ongoing research continues to uncover new aspects of its pharmacology and potential therapeutic uses, reinforcing its importance as a subject of study in modern medicine.